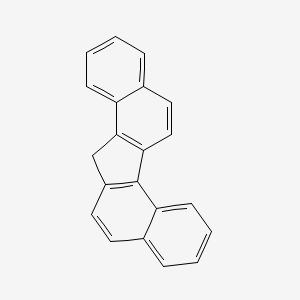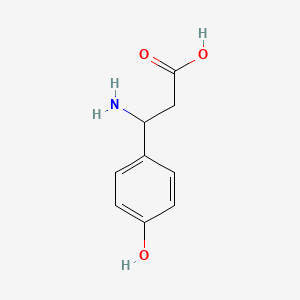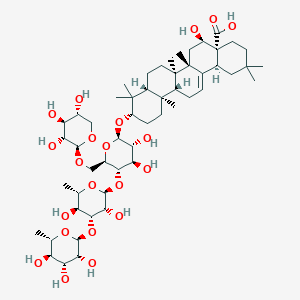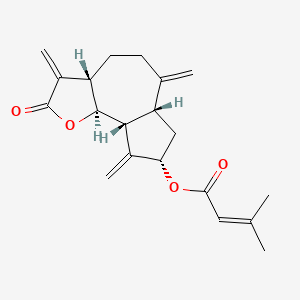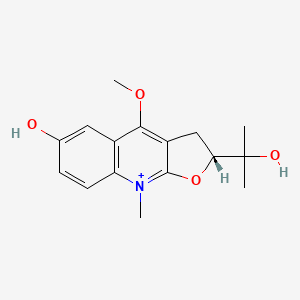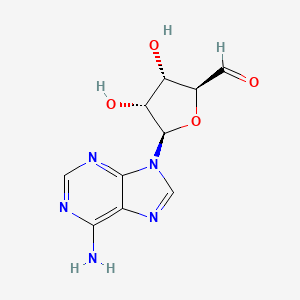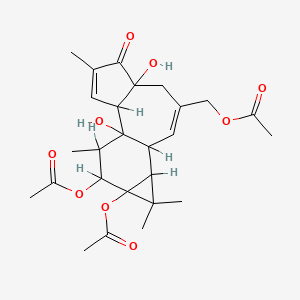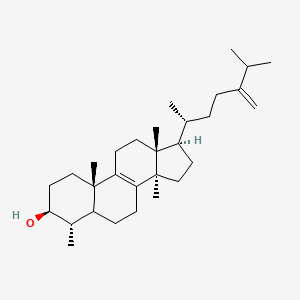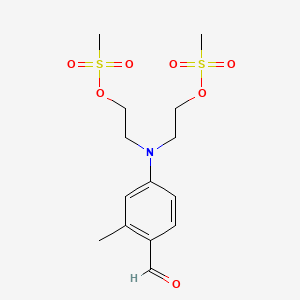
Dimethane sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzaldehyde Dimethane Sulfonate is a this compound derivative and alkylating agent with a structure similar to other alkylating agents such as chlorambucil, busulfan and melphalan, with potential antineoplastic activity. Although the exact mechanism of action has yet to be fully elucidated, benzaldehyde this compound alkylates DNA, which results in DNA double strand breaks, inhibition of DNA replication, cell cycle arrest and cell death. In addition, this agent is metabolized by the enzyme aldehyde dehydrogenase (ALDH) into the active carboxylic acid metabolite benzoic acid this compound (BA), which further contributes to its alkylating activity. Unlike other alkylating agents, benzaldehyde this compound has demonstrated antitumor activity in renal cell carcinoma.
科学的研究の応用
Alkylating Agent and Antineoplastic Activity
Dimethane sulfonate derivatives, such as benzaldehyde this compound and methylene this compound, function as alkylating agents. They have potential antineoplastic activity, particularly in cancer types like renal cell carcinoma. These compounds operate by alkylating DNA, leading to double strand breaks, inhibition of DNA replication, cell cycle arrest, and eventually cell death. The unique antitumor activity of benzaldehyde this compound in renal cell carcinoma highlights its specificity and potential in cancer therapy (Definitions, 2020).
Selective Cytotoxicity and Renal Cell Carcinoma
Specific this compound analogues demonstrate selective cytotoxicity towards renal cancer cell lines. Their structure includes a hydrophobic moiety connected to a presumptive alkylating group, which correlates with the activities of traditional alkylating agents. They exhibit properties expected of alkylating agents but show particular efficacy against renal cell carcinoma, unlike conventional agents (Mertins et al., 2004).
Hormonal and Testicular Effects
Studies on ethane this compound (EDS) demonstrate its impact on hormonal manipulation and its effects on the testis. EDS selectively destroys Leydig cells, influencing the mRNA expression of antioxidant enzymes in the testis, and affecting testosterone production and spermatogenesis (Zini & Schlegel, 2003). Additionally, EDS can lead to apoptosis in rat seminiferous tubules in a stage-specific manner, suggesting its significant role in testicular function and development (Henriksén et al., 1995).
Impact on Leydig Cells
EDS has been shown to specifically deplete fetal Leydig cells in the testes of neonatal rats, making it a valuable tool for studying testicular interstitial cells and their roles in testicular development and function (Ma et al., 2013).
Pharmacokinetics and Pharmacodynamics
Studies on this compound (DMS612, NSC 281612) focus on its pharmacokinetics and pharmacodynamics, particularly in the context of its use in treating advanced malignancies. The investigations aim to determine the dose-limiting toxicity, maximum tolerated dose, and pharmacodynamics, including its DNA damaging potential in cancer therapy (Bates et al., 2012).
特性
CAS番号 |
56967-08-9 |
|---|---|
分子式 |
C14H21NO7S2 |
分子量 |
379.5 g/mol |
IUPAC名 |
2-[4-formyl-3-methyl-N-(2-methylsulfonyloxyethyl)anilino]ethyl methanesulfonate |
InChI |
InChI=1S/C14H21NO7S2/c1-12-10-14(5-4-13(12)11-16)15(6-8-21-23(2,17)18)7-9-22-24(3,19)20/h4-5,10-11H,6-9H2,1-3H3 |
InChIキー |
CQVKMVQRSNNAGO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N(CCOS(=O)(=O)C)CCOS(=O)(=O)C)C=O |
正規SMILES |
CC1=C(C=CC(=C1)N(CCOS(=O)(=O)C)CCOS(=O)(=O)C)C=O |
その他のCAS番号 |
56967-08-9 |
同義語 |
4-(bis(2-((methylsulfonyl)oxy)ethyl)amino)-2-methylbenzaldehyde DMS612 NSC 281612 NSC-281612 NSC281612 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



